molecular formula C14H26Cl3N3O B1520923 1-amino-3-(4-benzylpiperazin-1-yl)propan-2-oltrihydrochloride CAS No. 1185293-82-6

1-amino-3-(4-benzylpiperazin-1-yl)propan-2-oltrihydrochloride

Cat. No.: B1520923
CAS No.: 1185293-82-6
M. Wt: 358.7 g/mol
InChI Key: OHAFANPVLLKDPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-(4-benzylpiperazin-1-yl)propan-2-oltrihydrochloride typically involves the reaction of 4-benzylpiperazine with an appropriate amino alcohol under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the trihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimization for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

1-amino-3-(4-benzylpiperazin-1-yl)propan-2-oltrihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-amino-3-(4-benzylpiperazin-1-yl)propan-2-oltrihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, inhibiting their activity and affecting various biological processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-amino-3-(4-benzylpiperazin-1-yl)propan-2-oltrihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its trihydrochloride form enhances its solubility and stability, making it more suitable for various research applications .

Properties

IUPAC Name

1-amino-3-(4-benzylpiperazin-1-yl)propan-2-ol;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O.3ClH/c15-10-14(18)12-17-8-6-16(7-9-17)11-13-4-2-1-3-5-13;;;/h1-5,14,18H,6-12,15H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAFANPVLLKDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(CN)O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-amino-3-(4-benzylpiperazin-1-yl)propan-2-oltrihydrochloride
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Reactant of Route 6
1-amino-3-(4-benzylpiperazin-1-yl)propan-2-oltrihydrochloride

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